REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:13])[NH2:12])[CH3:10])[OH:7].[N+:14]([O-:17])([OH:16])=[O:15].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:26])[NH2:25])[CH3:23])[OH:20]>O>[N+:1]([O-:4])([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:12])[NH2:13])[CH3:10])[OH:7].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:25])[NH2:26])[CH3:23])[OH:20] |f:0.1,5.6.7,8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)CN(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |